![molecular formula C24H22FN5O4 B2783108 6-(4-fluorobenzyl)-2-methyl-4-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1030093-31-2](/img/structure/B2783108.png)
6-(4-fluorobenzyl)-2-methyl-4-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
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Description
The compound contains several functional groups, including a fluorobenzyl group, a methyl group, a pyrazolo[4,3-d]pyrimidine group, and a benzo[b][1,4]oxazin group . These groups are common in many organic compounds and can contribute to the compound’s properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorobenzyl group would likely contribute to the compound’s polarity, while the multiple ring structures could lead to a fairly rigid and complex 3D structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors like polarity, molecular weight, and the presence of functional groups all play a role. For example, the fluorobenzyl group in this compound could contribute to its polarity, potentially affecting properties like solubility and boiling point .Mechanism of Action
Future Directions
properties
IUPAC Name |
6-[(4-fluorophenyl)methyl]-2-methyl-4-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]pyrazolo[4,3-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O4/c1-15-3-8-20-18(11-15)28(9-10-34-20)21(31)14-29-19-13-27(2)26-22(19)23(32)30(24(29)33)12-16-4-6-17(25)7-5-16/h3-8,11,13H,9-10,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOXLVMOJVDNMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CN3C4=CN(N=C4C(=O)N(C3=O)CC5=CC=C(C=C5)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-fluorobenzyl)-2-methyl-4-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione |
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